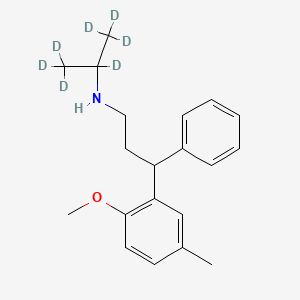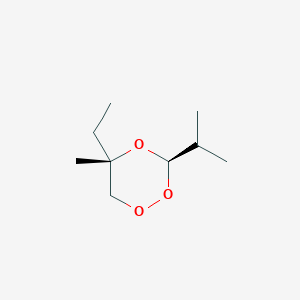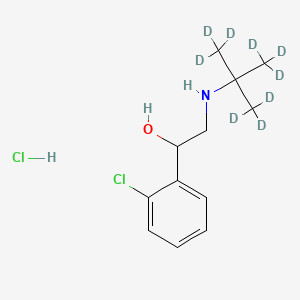
Tulobuterol-d9 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tulobuterol-d9 Hydrochloride is a deuterated form of Tulobuterol, a long-acting beta2-adrenergic receptor agonist. This compound is primarily used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). The deuterium substitution in this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable compound in scientific research and pharmaceutical applications .
Mecanismo De Acción
Target of Action
Tulobuterol-d9 Hydrochloride, also known as Tulobuterol D9 (tert-butyl D9) hydrochloride, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist , this compound interacts with its target by binding to the beta-2 adrenergic receptor . This interaction leads to the activation of adenylate cyclase, which in turn increases the concentration of cyclic AMP in cells . The increase in cyclic AMP levels results in relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a reduction in the infiltration of eosinophils and T lymphocytes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to a cascade of downstream effects, including bronchodilation and decreased inflammatory response in the airways .
Pharmacokinetics
It’s known that tulobuterol is rapidly absorbed after inhalation
Result of Action
The molecular and cellular effects of this compound’s action include bronchodilation and a reduction in the frequency of exacerbations of chronic obstructive pulmonary disease (COPD) and bronchial asthma . It also increases normal diaphragm muscle strength .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (inhaled, oral, transdermal patch) can affect the drug’s absorption and efficacy . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tulobuterol-d9 Hydrochloride involves several key steps:
Bromination: The starting material, 2-chloroacetophenone, undergoes bromination to form 2-chlorophenacyl bromide.
Reduction: The brominated compound is then reduced using sodium borohydride (NaBH4) to yield 1-(2-chlorophenyl)-2-bromoethanol.
Amination: The final step involves the amination of the reduced compound with tert-butylamine to produce this compound
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity product without the need for chromatographic purification .
Análisis De Reacciones Químicas
Types of Reactions
Tulobuterol-d9 Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various degradation products.
Reduction: Reduction reactions are used in its synthesis, particularly the reduction of brominated intermediates.
Substitution: Substitution reactions, such as the amination step, are crucial in its synthesis
Common Reagents and Conditions
Bromination: Typically involves bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) is commonly used.
Major Products
The major product of these reactions is this compound, with high purity and yield. Impurities are minimized through careful control of reaction conditions and purification steps .
Aplicaciones Científicas De Investigación
Tulobuterol-d9 Hydrochloride has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Salbutamol: Another beta2-adrenergic agonist used as a bronchodilator.
Formoterol: A long-acting beta2-adrenergic agonist with similar therapeutic applications.
Salmeterol: Known for its prolonged duration of action in treating asthma and COPD
Uniqueness
Tulobuterol-d9 Hydrochloride is unique due to its deuterium substitution, which enhances its pharmacokinetic and metabolic stability. This makes it particularly valuable in research settings where precise quantification and long-term studies are required .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRVYIRDVHLY-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325559-14-5 |
Source


|
| Record name | 1325559-14-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid](/img/structure/B588073.png)

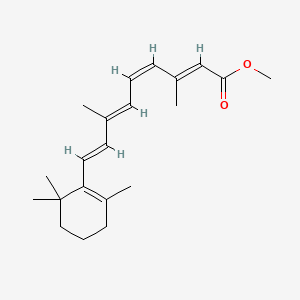
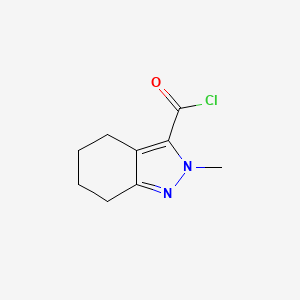
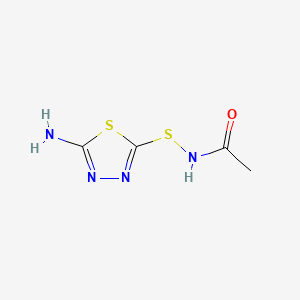
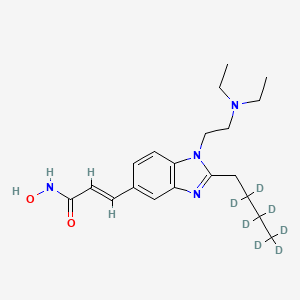
![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
